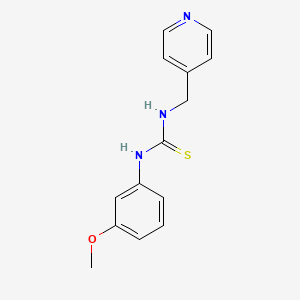

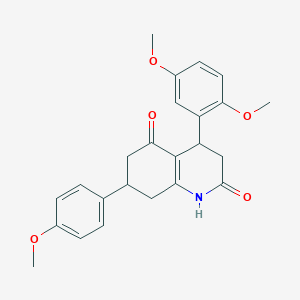

![molecular formula C21H23N3O4 B5554686 N-乙基-3,5-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺](/img/structure/B5554686.png)

N-乙基-3,5-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and investigation of benzamide derivatives and their analogs have garnered significant attention due to their diverse biological activities. Compounds featuring the oxadiazole moiety, similar to the one , often exhibit interesting pharmacological properties, leading to research into their synthesis, molecular structure, and potential applications.

Synthesis Analysis

The synthesis of similar compounds typically involves starting materials such as acetic acid derivatives, benzoyl chlorides, and various aromatic or heterocyclic amines. For example, Ravinaik et al. (2021) explored the design and synthesis of substituted benzamides with potential anticancer activities, demonstrating a methodology that could be relevant to synthesizing the compound (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and spectral studies, plays a crucial role in confirming the structure of synthesized compounds. Sharma et al. (2016) utilized X-ray diffraction to determine the crystal structure of a related compound, providing a detailed view of its molecular geometry and intermolecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives, including their reactivity and interaction with other substances, can be inferred from studies like that of Gangapuram and Redda (2009), who explored the synthesis of benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009). These studies often reveal the compounds' potential to undergo various chemical reactions, including cyclization and substitution reactions.

科学研究应用

抗癌活性

合成了一系列与N-乙基-3,5-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺相关的化合物,并评估了它们对各种癌细胞系的抗癌活性,包括MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和A2780(卵巢癌)。这些化合物表现出中等至优异的抗癌活性,一些衍生物显示出比参比药物依托泊苷更高的疗效。IC50值范围为0.013±0.001至17.38±6.43 µM,而依托泊苷为0.17±0.034至3.34±0.152 µM (Ravinaik等人,2021)。

抗菌和抗氧化特性

已经合成并表征了核心结构的衍生物,特别是4,5-二氢-1,3,4-恶二唑-2-硫酮。这些化合物对金黄色葡萄球菌表现出显着的抗菌活性和有效的抗氧化活性。该研究强调了这些衍生物在开发新的抗菌剂和抗氧化剂中的潜力(Subbulakshmi N. Karanth等人,2019)。

抗炎和镇痛剂

另一项研究工作导致了新型衍生物的合成,这些衍生物被评估为抗炎和镇痛剂。这些化合物表现出显着的环氧合酶-2 (COX-2) 抑制活性,一些化合物显示出较高的选择性指数和对炎症和疼痛的保护作用。这表明它们在治疗需要 COX-2 抑制剂的疾病中具有潜在应用(Abu‐Hashem等人,2020)。

抗菌评估

对相关化合物的合成和表征的进一步研究证明了它们的抗菌功效。这些研究为基于核心苯甲酰胺结构开发新的抗菌剂奠定了基础。这些化合物使用各种起始材料合成,并评估了它们的活性,显示出作为抗菌药物发现中的潜在先导物的希望(Aghekyan等人,2020)。

属性

IUPAC Name |

N-ethyl-3,5-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-24(21(25)16-10-17(26-3)12-18(11-16)27-4)13-19-22-20(23-28-19)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQSABTVURKDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

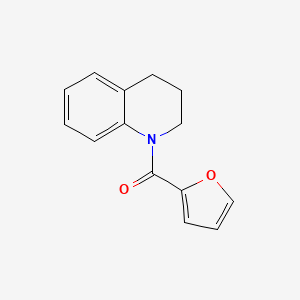

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

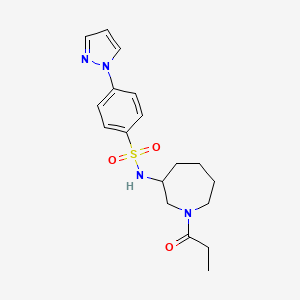

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

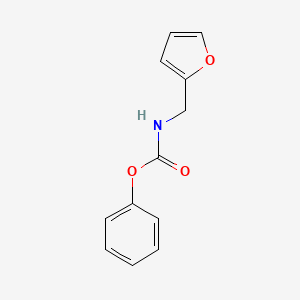

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)